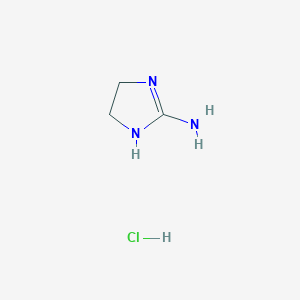

2-Aminoimidazoline hydrochloride

Description

Significance of the Imidazoline (B1206853) Scaffold in Medicinal Chemistry and Biological Sciences

The imidazoline ring system, and particularly the 2-aminoimidazoline (B100083) moiety, is a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties. researchgate.netnih.gov This structural unit is often considered a bioisostere of guanidine (B92328), acylguanidine, benzamidine (B55565), and triazole groups, allowing it to mimic the interactions of these functional groups with biological targets while offering different physicochemical properties. researchgate.netnih.gov The versatility of the 2-aminoimidazoline scaffold has led to its incorporation into a wide array of molecules with diverse and potent biological activities.

Derivatives of 2-aminoimidazoline and the related 2-aminoimidazole have been extensively investigated and have shown a broad spectrum of pharmacological effects. nih.gov A significant number of these compounds originate from marine organisms, particularly sponges, which produce alkaloids with fascinating and complex structures that serve as lead compounds for drug discovery. nih.gov These natural products and their synthetic analogues have demonstrated a range of activities, including the ability to modulate various biological targets. researchgate.net

Research has revealed the potential of these compounds in several therapeutic areas. For instance, derivatives have been developed as inhibitors of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications. nih.gov In the field of infectious diseases, 2-aminoimidazole derivatives have shown promise in dispersing bacterial biofilms and acting as antibacterial agents, notably against challenging pathogens like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Furthermore, they can function as adjuvants, potentiating the activity of antibiotics that are typically effective only against Gram-positive bacteria, thereby expanding their spectrum to include Gram-negative pathogens. nih.gov

The biological reach of the imidazoline scaffold extends to influencing enzyme activity and receptor interaction. Clonidine, a well-known 2-aminoimidazoline derivative, is an alpha-2 adrenergic agonist and has been found to activate several human carbonic anhydrase isoforms. nih.govmdpi.com Other derivatives have been synthesized and evaluated for their affinity for adrenergic and imidazoline receptors. researchgate.net The scaffold is also a key component in compounds designed to inhibit enzymes like human arginase I, which is relevant in inflammatory conditions such as asthma. nih.gov Moreover, research into 2-aminoimidazolyl-thiazoles has identified potent and selective antagonists for the human adenosine (B11128) A3 receptor, highlighting the scaffold's utility in developing receptor-specific ligands. nih.gov The antitumor potential of related structures like imidazopyridines has also been noted. mdpi.com

Table 1: Biological Activities of Imidazoline and 2-Aminoimidazole Derivatives

| Derivative Class | Biological Activity | Target/Application |

|---|---|---|

| 2-Aminoimidazole Triazoles | Antibacterial, Biofilm Dispersal | Acinetobacter baumannii, MRSA rsc.org |

| Marine Alkaloid Analogues | Broad Pharmacological Activity | Various Druggable Targets nih.gov |

| Imidazopyridines | Antiproliferative, Antibacterial, Antiviral | Cancer Cells, Bacteria, Viruses mdpi.com |

| 2-Aminoimidazoles | Advanced Glycation End Product (AGE) Inhibition | AGE-Related Diseases nih.gov |

| 2-Imidazolinylhydrazones | Adrenergic and Imidazoline Receptor Binding | α1, α2, I1, I2 Receptors researchgate.net |

| 2-Aminoimidazoles | Antibiotic Adjuvants | Gram-Negative Bacteria nih.gov |

| Clonidine | Carbonic Anhydrase Activation | hCA I, IV, VA, VII, IX, XII, XIII nih.gov |

| 2-Aminoimidazole Amino Acids | Arginase Inhibition | Human Arginase I nih.gov |

| 2-Aminoimidazolyl-thiazoles | Adenosine Receptor Antagonism | Human Adenosine A3 Receptor nih.gov |

Historical Context and Evolution of 2-Aminoimidazoline Research

The exploration of 2-aminoimidazoline and its derivatives is rooted in the study of natural products and the subsequent development of synthetic methodologies to create novel analogues. A significant impetus for research in this area came from the isolation of 2-aminoimidazole-containing alkaloids from marine sponges of the genus Agelas and Leucetta. researchgate.netnih.govresearchgate.net These naturally occurring compounds, such as oroidin (B1234803) and clathrodin, exhibited a range of biological activities and served as inspirational blueprints for medicinal chemists. researchgate.net

The evolution of synthetic organic chemistry has been pivotal in advancing 2-aminoimidazoline research. Early methods for constructing the 2-aminoimidazole core often involved condensation reactions. nih.gov Over time, more sophisticated and efficient synthetic routes have been developed. These include palladium-catalyzed carboamination reactions of N-propargyl guanidines, which allow for the rapid construction of diverse 2-aminoimidazole products by forming both a carbon-nitrogen and a carbon-carbon bond in a single step. nih.govacs.org Other synthetic strategies involve the transformation of other heterocyclic systems, such as 2-aminopyrimidines, into the desired 2-aminoimidazole scaffold, a method that has been successfully applied to the total synthesis of natural alkaloids. researchgate.net

The historical development of research is also marked by the investigation of specific, highly active compounds. Clonidine, chemically 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride, is a classic example. mdpi.com Its discovery and development as a centrally acting alpha-2 adrenergic agonist for treating hypertension showcased the therapeutic potential of the 2-aminoimidazoline core structure and spurred further investigation into related compounds. mdpi.com

More recent research has focused on expanding the chemical space and therapeutic applications of 2-aminoimidazoline derivatives. This includes the creation of libraries of compounds for screening against various biological targets, from bacterial enzymes to human receptors. rsc.orgnih.gov The design of second-generation molecules, such as advanced glycation end product (AGE) inhibitors and breakers, demonstrates the ongoing refinement of the scaffold to improve potency and efficacy. nih.gov The journey from discovering natural alkaloids to designing and synthesizing novel, targeted therapeutic agents illustrates the dynamic evolution of research centered on the 2-aminoimidazoline scaffold. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZISTNHSOMNHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181400 | |

| Record name | 2-Aminoimidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-38-9 | |

| Record name | 2-Aminoimidazoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026893389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoimidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOIMIDAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW43632VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Modifications and Derivative Design in 2 Aminoimidazoline Research

Rational Design Principles for Novel 2-Aminoimidazoline (B100083) Derivatives

The rational design of novel 2-aminoimidazoline derivatives is a key strategy in medicinal chemistry to develop compounds with enhanced biological activity and improved pharmacokinetic profiles. researchgate.netnih.gov This approach leverages an understanding of the structure-activity relationships (SAR) to guide the modification of the 2-aminoimidazole scaffold. nih.govingentaconnect.com

A fundamental principle in the design of these derivatives is the concept of bioisosterism, where the 2-aminoimidazole moiety acts as a substitute for groups like guanidine (B92328), acylguanidine, benzamidine (B55565), and triazole. nih.govingentaconnect.com This substitution can lead to improved properties, such as enhanced binding affinity or better metabolic stability. For instance, incorporating a guanidinium (B1211019) group within the 2-aminoimidazole heterocycle lowers its pKa, which can facilitate metal coordination interactions and improve the compound's pharmacokinetic profile. nih.gov

Structure-based design is another critical principle, particularly in the development of enzyme inhibitors. By understanding the three-dimensional structure of the target protein's active site, researchers can design 2-aminoimidazoline derivatives that fit precisely and interact with key residues. This has been successfully applied in creating inhibitors for enzymes like β-secretase (BACE-1). nih.gov

Key design considerations often involve:

Lipophilicity: The addition of lipophilic tails can be crucial for activities like biofilm inhibition. ingentaconnect.com

Hydrogen Bonding: The N-1 position of the 2-aminoimidazole moiety is often critical for binding to targets through hydrogen bonds. ingentaconnect.com

Conformational Rigidity: Introducing conformational constraints can lock the molecule in a bioactive conformation, enhancing its potency.

The table below summarizes some rationally designed 2-aminoimidazoline derivatives and their intended applications.

| Derivative Type | Design Principle | Intended Application |

| N-Alkyl Derivatives | Increased lipophilicity for better cell uptake. nih.gov | Antifungal agents. nih.gov |

| 2-Aminoimidazole/Triazole Conjugates | Combining pharmacophores to enhance activity. researchgate.net | Antibiofilm agents. researchgate.net |

| BACE-1 Inhibitors | Structure-based design to fit the enzyme's active site. nih.gov | Alzheimer's disease therapeutics. nih.gov |

Exploration of Substitution Patterns on the Imidazoline (B1206853) Ring

The exploration of different substitution patterns on the imidazoline ring is a cornerstone of 2-aminoimidazoline research, as the position and nature of substituents can profoundly influence the biological activity of the resulting compounds. nih.gov

N-substitution on the 2-aminoimidazole ring is a common strategy to modulate the properties of these compounds. The nature of the substituent at the N1-position has been shown to significantly impact biofilm inhibitory activity. nih.gov A library of N-substituted derivatives of a 2-aminoimidazole/triazole (2-AIT) biofilm modulator was created, and several of these compounds demonstrated the ability to inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The synthesis of N-substituted 2-aminoimidazoles can be achieved through various methods, including the cyclization of α-bromoketones with 1,3-bis(tert-butoxycarbonyl)guanidine, followed by selective substitution. nih.gov This approach allows for the systematic variation of the N-substituent to explore structure-activity relationships.

The table below presents examples of N-substituted 2-aminoimidazoles and their observed activities.

| N-Substituent | Target/Activity | Reference |

| Various Alkyl and Aryl Groups | MRSA biofilm formation inhibitors | nih.gov |

| Alkyl Groups | Antifungal agents | nih.gov |

Modifications at the C4 and C5 positions of the imidazoline ring are also crucial for optimizing the biological activity of 2-aminoimidazole derivatives. The substitution pattern of an aryl group at the 4(5)-position has a major effect on biofilm inhibitory activity. nih.gov For instance, a library of 4(5)-aryl-2-amino-1H-imidazoles was synthesized and tested for their ability to antagonize biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. nih.gov

Palladium-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates provide a modern method for constructing 2-aminoimidazoles with diverse aryl groups at these positions. nih.govacs.org This method facilitates the rapid generation of derivatives for structure-activity relationship studies. nih.govacs.org

The following table highlights the impact of C4 and C5 modifications on the activity of 2-aminoimidazoles.

| C4/C5 Substituent | Target/Activity | Reference |

| 4(5)-Aryl groups | Inhibition of biofilm formation by S. Typhimurium and P. aeruginosa | nih.gov |

| Various aryl groups via Pd-catalyzed synthesis | Potential for diverse biological activities | nih.govacs.org |

Development of Dimeric and Oligomeric 2-Aminoimidazoline Structures

A more recent and promising area of research involves the development of dimeric and oligomeric structures based on the 2-aminoimidazoline scaffold. These larger molecules can exhibit significantly enhanced biological activities compared to their monomeric counterparts.

A notable example is the creation of dimeric 2-aminoimidazoles that act as highly active adjuvants for macrolide antibiotics against the gram-negative bacterium Acinetobacter baumannii. nih.gov These dimers were found to dramatically lower the minimum inhibitory concentration (MIC) of clarithromycin (B1669154), a macrolide typically effective only against gram-positive bacteria. nih.gov The lead dimeric compound demonstrated superior activity and considerably reduced mammalian cell toxicity compared to previous monomeric aryl 2-AI adjuvants. nih.gov

The synthesis of these dimers often involves linking two 2-aminoimidazole units through a linker, which can be an alkyl or alkylaromatic chain. nih.govnih.gov The nature and length of this linker are critical for optimizing the activity of the resulting dimer.

The table below showcases the activity of a parent dimeric 2-AI compound.

| Compound | Target Organism | Activity | Reference |

| Parent Dimeric 2-AI | Acinetobacter baumannii | Lowers clarithromycin MIC from 32 µg/mL to 1 µg/mL at 7.5 µM | nih.gov |

Creation of Hybrid Molecules Incorporating the 2-Aminoimidazole Moiety

The creation of hybrid molecules, which combine the 2-aminoimidazole moiety with other pharmacophores, is a powerful strategy to develop compounds with novel or enhanced biological activities. mdpi.com This approach can lead to molecules that target multiple biological pathways or exhibit synergistic effects.

A significant area of hybrid molecule research involves the conjugation of 2-aminoimidazoles with amino acids. These conjugates have been investigated as inhibitors of enzymes such as human arginase I, a key enzyme in the urea (B33335) cycle. nih.gov The 2-aminoimidazole moiety in these conjugates serves as a mimetic of the guanidine group found in the natural substrate L-arginine. nih.gov

The design of these amino acid conjugates is often guided by structure-based approaches. For example, the synthesis and evaluation of a series of 2-aminoimidazole amino acid inhibitors of human arginase I led to the identification of a potent inhibitor, 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P). nih.gov This compound binds to the enzyme with low micromolar affinity. nih.gov

The table below provides an example of a 2-aminoimidazole-amino acid conjugate and its biological activity.

| Conjugate | Target Enzyme | Binding Affinity (Kd) | Reference |

| 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) | Human Arginase I | 2 µM | nih.gov |

Hybridization with Other Heterocyclic Systems (e.g., quinoxaline (B1680401), thiazole (B1198619), pyridine)

The strategy of molecular hybridization, which involves combining two or more pharmacophoric units, has been effectively employed in the design of novel 2-aminoimidazoline derivatives. This approach aims to enhance the therapeutic potential and biological activity by integrating the beneficial properties of different heterocyclic systems into a single molecule.

Quinoxaline Hybrids:

A series of 2-aminoimidazole-linked quinoxaline Schiff bases has been synthesized and evaluated for their antiproliferative activities. nih.govresearchgate.netrsc.org These hybrid compounds were designed to explore the synergistic effects of the 2-aminoimidazole and quinoxaline scaffolds. rsc.org The synthesis generally involves the condensation of a 2-aminoimidazole derivative with a quinoxaline aldehyde. researchgate.net

In one study, a range of (E)-4-aryl-1-((quinoxalin-2-ylmethylene)amino)-1H-imidazol-2-amine derivatives were synthesized and tested against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Several of these hybrids demonstrated significant antiproliferative activity. nih.govresearchgate.net For instance, the compound (E)-4-phenyl-1-((quinoxalin-2-ylmethylene)amino)-1H-imidazol-2-amine (8a) showed notable inhibition of MCF-7 and HCT-116 cell proliferation. nih.gov

Table 1: Antiproliferative Activity of Selected 2-Aminoimidazole-Quinoxaline Hybrids

| Compound | Cell Line | Incubation Time (h) | % Inhibition |

|---|---|---|---|

| 8a | MCF-7 | 48 | 83.3% |

| 8a | HCT-116 | 24 | 70.0% |

| 4a | SKOV3 | 48 | 82.3% |

| 4a | HCT-116 | 24 | 69.0% |

Data sourced from multiple studies. nih.govresearchgate.net

Thiazole Hybrids:

The hybridization of the 2-aminoimidazole scaffold with the thiazole ring has also been explored to develop new therapeutic agents. nih.govresearchgate.net Thiazole and its derivatives are known to possess a wide range of biological activities, making them attractive partners for hybridization. nih.govresearchgate.net The synthesis of these hybrids can be achieved through various synthetic routes, often involving the reaction of a 2-aminothiazole (B372263) derivative with a suitably functionalized 2-aminoimidazole precursor. nih.govmdpi.com

Research has shown that 2-aminoimidazole-thiazole hybrids can exhibit a variety of biological effects, including antimicrobial and anticancer activities. nih.govnih.gov For example, certain 2-aminothiazole derivatives have been shown to possess potent antitumor activities. nih.gov The structure-activity relationship (SAR) studies of these hybrids have indicated that the nature and position of substituents on both the thiazole and imidazole (B134444) rings play a crucial role in their biological potency. nih.gov

Table 2: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 20 | H1299 | 4.89 |

| 20 | SHG-44 | 4.03 |

| 21 | K563 | 16.3 |

Data represents examples of anticancer activity of aminothiazole derivatives, a strategy applied to 2-aminoimidazole hybrids. nih.gov

Pyridine (B92270) Hybrids:

Pyridine, a fundamental heterocyclic motif present in numerous biologically active compounds, has been integrated with the 2-aminoimidazole scaffold to generate novel hybrids with potential therapeutic applications. lew.ronih.govcnr.it The synthesis of these hybrids often involves multicomponent reactions or stepwise procedures to link the pyridine and 2-aminoimidazole moieties. lew.ronih.gov

Studies on 3-aminoimidazo[1,2-α]pyridine compounds, which can be considered as rigid analogues of 2-aminoimidazole-pyridine hybrids, have demonstrated their potential as anticancer agents. nih.govresearchgate.net The cytotoxic effects of these compounds were evaluated against various cancer cell lines, with some derivatives showing significant inhibitory activity. nih.gov For instance, a compound bearing a nitro group and a p-chlorophenyl group exhibited high inhibitory activity against the HT-29 human colon cancer cell line. nih.gov

Table 3: Cytotoxic Activity of Selected 3-Aminoimidazo[1,2-α]pyridine Hybrids

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12 | HT-29 | 4.15 ± 2.93 |

| 14 | B16F10 | 21.75 ± 0.81 |

Data sourced from a study on 3-aminoimidazo[1,2-α]pyridine compounds. nih.govresearchgate.net

Investigation of 2-Aminoimidazoles as Bioisosteres

The 2-aminoimidazole moiety is recognized as a valuable bioisostere for several functional groups commonly found in bioactive molecules, including guanidine, benzamidine, and triazole. nih.govingentaconnect.com Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties and pharmacological activity of a lead compound. nih.govingentaconnect.com

The 2-aminoimidazole core can mimic the key interactions of a guanidinium group, such as hydrogen bonding and electrostatic interactions, which are crucial for binding to many biological targets. nih.govnih.gov However, the 2-aminoimidazole group possesses a lower basicity compared to guanidine, which can be advantageous in improving the pharmacokinetic profile of a drug candidate. nih.gov This bioisosteric relationship has been successfully applied in the design of various enzyme inhibitors and receptor ligands. nih.govnih.gov

Similarly, the 2-aminoimidazole scaffold can serve as a bioisostere for the benzamidine group, another common structural motif in enzyme inhibitors. nih.gov The ability of the 2-aminoimidazole ring to engage in similar binding interactions as benzamidine has been exploited in the development of novel therapeutic agents. researchgate.net

Furthermore, the 2-aminoimidazole ring has been investigated as a bioisostere for the triazole ring. nih.govnih.govunimore.itnih.govresearchgate.net Both 1,2,3-triazoles and 1,2,4-triazoles are important heterocyclic systems in medicinal chemistry, and the 2-aminoimidazole moiety can replicate some of their key structural and electronic features. unimore.itnih.govchemrxiv.org This bioisosteric replacement can lead to compounds with altered biological activity profiles and improved drug-like properties. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2 Aminoimidazoline Derivatives

Methodological Approaches in SAR Elucidation

The elucidation of structure-activity relationships (SAR) for 2-aminoimidazoline (B100083) derivatives employs a combination of computational and experimental techniques. Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational method used to correlate the physicochemical properties of these compounds with their biological activities. nih.govresearchgate.net This approach involves developing mathematical models based on molecular descriptors, which can then be used to predict the activity of new, unsynthesized analogs. nih.gov For instance, 2D-QSAR studies have been successfully applied to imidazoquinazoline derivatives to create predictive models for their antitumor activity. mdpi.comnih.gov The process typically includes data collection, selection of molecular descriptors (physicochemical, steric, electronic, and structural), development of a correlation model using techniques like multiple linear regression (MLR), and model evaluation. nih.gov To ensure the robustness of QSAR models, methods like the leave-one-out technique and Y-randomization are employed for validation. abjournals.org

Experimental approaches are indispensable for validating computational predictions and providing a deeper understanding of molecular interactions. In vitro functional assays, such as [35S]GTPγS binding assays, are used to determine the agonistic or antagonistic activity of compounds at specific receptors, like the α2-adrenoceptors. nih.govacs.org X-ray crystallography provides detailed three-dimensional structural information of the ligand-receptor complex, revealing key interactions in the active site. nih.gov This has been particularly insightful in studying how 2-aminoimidazole amino acids inhibit human arginase I. nih.gov Furthermore, in vivo experiments, such as microdialysis in animal models, confirm the pharmacological activity of promising compounds. nih.govacs.org The synthesis of small-molecule combinatorial libraries allows for the screening of a wide range of derivatives against various biological targets, such as human adenosine (B11128) receptors. rsc.org

Correlations Between Chemical Structure and Antimicrobial Activity

SAR studies have revealed important correlations between the chemical structure of 2-aminoimidazoline derivatives and their antimicrobial properties, including activity against bacteria and fungi, as well as their ability to inhibit biofilm formation.

For antibacterial activity, the substitution pattern on the 2-aminoimidazoline core is critical. Studies on 4(5)-aryl-2-amino-1H-imidazoles have shown that the nature of the substituent on the phenyl ring and at the N1-position significantly impacts their biofilm inhibitory activity against Salmonella Typhimurium and Pseudomonas aeruginosa. nih.gov In some cases, 2-aminobenzimidazole (B67599) derivatives have demonstrated greater activity than their 2-methylbenzimidazole (B154957) counterparts, suggesting the importance of the amino group. researchgate.net For example, a fluorine-substituted 2-(2-imidazolyl)indole derivative was identified as the most potent antibacterial compound against E. coli and S. aureus in one study. researchgate.net Interestingly, some compounds exhibit better activity against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net

The 2-aminoimidazole scaffold has also been investigated for its antifungal activity. However, some 2-arylamino-2-imidazolines have shown only weak activity against Candida glabrata and C. tropicalis. researchgate.net

A significant area of research is the development of 2-aminoimidazole-based compounds as anti-biofilm agents. nih.gov These compounds can inhibit biofilm development without affecting bacterial growth, making them non-toxic inhibitors. nih.gov For instance, certain 4(5)-aryl-2-amino-1H-imidazoles inhibit biofilm formation at low micromolar concentrations. nih.gov The activity of related imidazo[1,2-a]pyrimidinium salts is thought to stem from their cleavage by cellular nucleophiles to form the active 2-aminoimidazoles. nih.gov Dimeric 2-aminoimidazoles have emerged as highly active adjuvants for antibiotics like clarithromycin (B1669154), potentiating their effects against Gram-negative bacteria such as Acinetobacter baumannii. nih.gov

Relationships Between Structural Features and Receptor Binding Affinity

The binding affinity of 2-aminoimidazoline derivatives to various receptors, particularly adrenergic and imidazoline (B1206853) receptors, is heavily influenced by their structural features. The 2-aminoimidazoline moiety is a key pharmacophore that can be modified to achieve desired receptor selectivity and affinity. nih.gov

For α-adrenergic receptors, particularly the α2 subtype, the linkage of the imidazoline moiety and the nature of substituents are crucial. Linking an aromatic substituent to the 2-position of the imidazoline ring generally decreases α-adrenergic affinity. researchgate.net However, specific substitutions can enhance binding. For example, in a series of aromatic derivatives, those with a tertiary amine in the para position of the aromatic ring showed high affinity for α2-adrenoceptors. acs.org In general, 2-aminoimidazoline derivatives have been found to display higher affinities for α2-adrenoceptors than their guanidine (B92328) analogues. nih.gov

With respect to imidazoline receptors (I-receptors), distinct structural requirements govern affinity for the I1 and I2 subtypes. For I1 sites, phenyl imidazolines substituted with a methyl or methoxy (B1213986) group at the ortho or meta position show increased accessibility. researchgate.net For instance, 2-(2′-methoxyphenyl)-imidazoline is a potent I1 ligand. researchgate.net The removal of a cyclopropyl (B3062369) ring from a potent α1-adrenergic agonist that also binds to I-receptors was shown to retain high affinity for I2 receptors while reducing α1-adrenergic activity. nih.gov Further modifications, such as isosteric replacement and conformational restrictions, have led to the discovery of highly selective I2 ligands like tracizoline (B1236551) and benazoline. nih.gov

Studies on 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives have also explored their binding to adenosine receptors. While 2-aminoimidazole derivatives showed weak to moderate affinity, their modification to 2-aminoimidazolyl-thiazole derivatives resulted in improved affinity at adenosine A1, A2A, and A3 receptor subtypes. rsc.org

Impact of Substituent Effects on Enzyme Inhibitory Potency

The inhibitory potency of 2-aminoimidazoline derivatives against various enzymes is significantly modulated by the nature and position of substituents on the core structure. These substituents can influence binding affinity and interactions within the enzyme's active site.

In the context of Src family kinase (SFK) inhibition, the substitution pattern on 4-aminoimidazole (B130580) derivatives has been optimized to achieve nanomolar inhibitory concentrations (IC50). nih.gov For example, derivatives with a hydroxyl group at the ortho or meta position of a phenyl ring, combined with an amide or methylester side chain, demonstrated the highest inhibitory activity against Src. nih.gov These modifications led to a significant increase in potency compared to earlier reported inhibitors. nih.gov

For the inhibition of human arginase I, a binuclear manganese metalloenzyme, the 2-aminoimidazole moiety acts as a guanidine mimetic. nih.govnih.gov The inhibitory potency is correlated with the length of the carbon linker separating the 2-aminoimidazole heterocycle from the amino acid moiety. nih.gov The highest efficacy was observed when the side chain length was equivalent to that of the natural substrate, L-arginine. nih.gov The orientation of the 2-aminoimidazole moiety is also a critical determinant of affinity. nih.gov

Synthetic amino acid derivatives containing the 2-aminoimidazoline scaffold have also been investigated as inhibitors of digestive enzymes. For instance, certain derivatives have shown inhibitory effects on pancreatic α-amylase and α-glucosidase, acting as competitive or mixed inhibitors. nih.gov

Influence of Linker Length and Flexibility in Dimeric Compounds

In dimeric compounds containing two 2-aminoimidazoline units, the length and flexibility of the linker connecting these units play a crucial role in determining their biological activity. This has been particularly evident in studies of their antimicrobial and receptor-binding properties.

Dimeric 2-aminoimidazoles have been identified as potent adjuvants that can enhance the efficacy of macrolide antibiotics against Gram-negative bacteria like Acinetobacter baumannii. nih.gov A structure-activity relationship (SAR) study on these dimers revealed that modifications to the linker and the substitution pattern on the phenyl cores can significantly increase their activity. nih.gov The parent dimer was effective in lowering the minimum inhibitory concentration (MIC) of clarithromycin, and subsequent optimization of the linker and substituents led to compounds with even greater potency. nih.gov

In the context of α2-adrenoceptor binding, the linker also plays a critical role. Studies on (bis)2-aminoimidazoline derivatives have explored various alkyl linkers to connect the two cationic heads. The affinity of these dimeric compounds for the α2-adrenoceptors was found to be dependent on the nature of this linker. researchgate.net Generally, the presence of a 2-aminoimidazoline functional group as one of the cationic components in these dimeric structures is required for good α2-adrenoceptor engagement. researchgate.net

Comparative SAR Analyses with Related Guanidine Compounds

Comparative structure-activity relationship (SAR) analyses of 2-aminoimidazoline derivatives and their corresponding guanidine analogues have provided valuable insights into the influence of these two basic groups on biological activity. The 2-aminoimidazoline group is often considered a bioisostere of the guanidine group. nih.govnih.gov

In the context of α2-adrenoceptor binding, both guanidine and 2-aminoimidazoline derivatives have been extensively studied as potential antagonists. nih.govacs.org In several series of compounds, the 2-aminoimidazoline derivatives generally displayed higher affinities for the α2-adrenoceptors than their guanidine counterparts. nih.govresearchgate.net However, there are exceptions where a guanidinium-containing compound has shown a higher affinity than the corresponding 2-aminoimidazolinium derivatives. acs.org The exchange between the guanidinium (B1211019) and 2-aminoimidazolinium cations can significantly alter the pharmacological profile, including the affinity and whether the compound acts as an agonist or antagonist. acs.org

For imidazoline receptor ligands, both guanidines and 2-aminoimidazolines are recognized chemical families. nih.gov While many imidazoline receptor agonists can also stimulate α2-adrenoceptors, some guanidine compounds like guanabenz (B1672423) show high selectivity for α2-adrenoceptors over I1 imidazoline receptors. nih.gov This highlights the subtle structural differences that can lead to significant changes in receptor selectivity.

In the development of arginase inhibitors, the 2-aminoimidazole moiety has been successfully used as a mimetic for the guanidinium group of the natural substrate, L-arginine. nih.govnih.gov This substitution can lead to improved bioavailability due to a lower pKa of the side chain. nih.gov

Pharmacological and Biological Evaluation of 2 Aminoimidazoline Derivatives in Pre Clinical Models

Antimicrobial and Anti-biofilm Activities

The rise of antibiotic-resistant bacteria has spurred the search for novel antimicrobial strategies. One promising avenue is the targeting of bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix that protects them from conventional antibiotics and host immune responses. nih.gov 2-Aminoimidazole (2-AI)-based compounds have emerged as potent agents that can disrupt biofilm formation and disperse existing biofilms. nih.govnih.gov

Research has demonstrated the efficacy of 2-aminoimidazoline (B100083) derivatives in preventing the formation of biofilms by several clinically significant bacterial pathogens. nih.govnih.govnih.gov These compounds have shown activity against both Gram-negative and Gram-positive bacteria. nih.gov

A study investigating a series of polysubstituted 2-aminoimidazoles revealed their potential to inhibit biofilm formation in Pseudomonas aeruginosa and Salmonella Typhimurium. nih.gov Similarly, another class of 2-aminoimidazole derivatives, "reverse amide" (RA) compounds, have been synthesized and shown to be effective biofilm inhibitors. semanticscholar.org For instance, the 2-AI compound H10 has been evaluated for its ability to inhibit biofilm formation in both P. aeruginosa and Staphylococcus aureus. nih.gov The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration for dispersion (EC50) were determined for H10 against these bacteria. For S. aureus, the IC50 and EC50 values were 12 µM and 100 µM, respectively, while for P. aeruginosa, they were 31 µM and 46 µM. nih.gov

The following table summarizes the biofilm inhibition data for the 2-aminoimidazole derivative H10.

| Bacterial Species | IC50 (µM) | EC50 (µM) |

| Staphylococcus aureus | 12 | 100 |

| Pseudomonas aeruginosa | 31 | 46 |

Data sourced from in vitro assays. nih.gov

Beyond their direct anti-biofilm activity, 2-aminoimidazoline derivatives have shown significant promise as adjuvants to conventional antibiotics. nih.govnih.gov These compounds can resensitize multidrug-resistant (MDR) bacteria to antibiotics to which they were previously resistant. nih.gov This synergistic action offers a potential strategy to overcome established resistance mechanisms.

In vitro studies have shown that 2-AI compounds can work in concert with antibiotics to eradicate bacteria within a biofilm. nih.gov For example, the 2-AI compound H10, when used in combination with a penicillin/streptomycin (P/S) cocktail, resulted in a significant decrease in the viability of an antibiotic-resistant strain of S. aureus. While H10 or the P/S cocktail alone led to a reduction in bacterial count, their combined use produced a nearly 4-log reduction in colony-forming units (CFU)/cm², effectively resensitizing the resistant bacteria to the antibiotics. nih.gov This suggests that 2-aminoimidazoline derivatives could potentially restore the efficacy of existing antibiotics against challenging MDR infections.

Antiprotozoal Activities

Protozoan parasites are responsible for a range of debilitating and often fatal diseases in humans and animals. The discovery of new and effective antiprotozoal agents is a global health priority. Certain 2-aminoimidazoline derivatives have been investigated for their activity against parasites such as Trypanosoma and Plasmodium. nih.govresearchgate.net

Bis(2-aminoimidazoline) derivatives have demonstrated potent antitrypanosomal activity in both laboratory settings and animal models. nih.govacs.org A series of these compounds were found to be highly active against Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of human African trypanosomiasis. nih.gov The mechanism of action for some of these compounds is believed to involve binding to the minor groove of DNA. nih.govacs.org

In a study evaluating a series of guanidine (B92328) and 2-aminoimidazoline analogues, dicationic diphenyl compounds exhibited impressive in vitro activity against T. b. rhodesiense, with IC50 values in the nanomolar range. nih.gov Furthermore, several of these compounds were curative in a mouse model of acute T. b. rhodesiense infection. nih.govacs.org For instance, the bis(2-aminoimidazolinium) compound 2a cured 100% of treated mice in a difficult-to-cure model of the disease. acs.org The in vivo efficacy of these compounds highlights their potential as leads for the development of new antitrypanosomal drugs.

The following table presents in vitro activity data for selected bis(2-aminoimidazoline) derivatives against T. b. rhodesiense.

| Compound | IC50 (nM) against T. b. rhodesiense |

| 7b | In the nanomolar range |

| 9a | In the nanomolar range |

| 9b | In the nanomolar range |

| 10b | In the nanomolar range |

| 14b | In the nanomolar range |

Data from in vitro assays against T. b. rhodesiense STIB900. nih.gov

In addition to their antitrypanosomal effects, some bis(2-aminoimidazoline) derivatives have also shown promising activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria. nih.gov In a screening of 75 guanidine and 2-aminoimidazoline analogues, several dicationic diphenyl compounds displayed IC50 values in the nanomolar range against a chloroquine-resistant strain of P. falciparum (K1). nih.gov

The antiplasmodial mechanism of action for these compounds does not appear to be related to the inhibition of ferriprotoporphyrin IX biomineralization, a common target for antimalarial drugs, suggesting a potentially novel mode of action. nih.gov The potent in vitro activity of these 2-aminoimidazoline derivatives against drug-resistant P. falciparum underscores their potential for further investigation as antimalarial drug candidates.

Modulation of Receptor Systems (In Vitro and Pre-clinical In Vivo)

Imidazoline (B1206853) derivatives are known to interact with various receptor systems, including α2-adrenoceptors and imidazoline receptors. nih.gov These interactions can lead to a range of pharmacological effects. The modulation of catecholamine release by imidazoline drugs has been studied in the rat cerebral cortex. nih.gov

Clonidine, a well-known imidazoline derivative, typically decreases norepinephrine (NE) release through its action on α2-adrenoceptors. However, in pre-clinical models where α2-adrenoceptors were irreversibly blocked, clonidine paradoxically increased NE levels. This effect was not blocked by an α2-adrenoceptor antagonist but was prevented by an imidazoline receptor antagonist, suggesting that the stimulatory effect on NE release is mediated by imidazoline receptors. nih.gov

Further studies with other imidazoline receptor agonists, such as cirazoline (an I1/I2-imidazoline receptor agonist) and moxonidine (an I1-imidazoline receptor agonist), also showed an increase in NE levels under α2-adrenoceptor blockade. In contrast, guanabenz (B1672423), an I2-imidazoline receptor agonist, did not elicit this response. These findings indicate that the modulation of NE release by these imidazoline derivatives is primarily due to their functional activity at I1-imidazoline receptors. nih.gov

α2-Adrenoceptor Ligand Activity (Antagonism/Inverse Agonism)

Derivatives of 2-aminoimidazoline have been investigated as potential antagonists for α2-adrenoceptors, a target for antidepressant medications. nih.gov A series of (bis)guanidine and (bis)2-aminoimidazoline derivatives were synthesized and evaluated for their affinity to α2-adrenoceptors in human brain tissue. nih.gov Several compounds, including 17b (4,4'-bis(2-imidazolidinylimino)-1,2-diphenylethane) and 20b (N-(5,6,7,8-tetrahydronaphthalen-2-yl)guanidine), demonstrated high affinity with pKi values greater than 7. nih.gov

Further functional analysis using [³⁵S]GTPγS binding assays in the human prefrontal cortex confirmed their activity. nih.gov Compounds 17b and 20b, in particular, exhibited the expected behavior of antagonists. nih.gov In vivo microdialysis experiments in rats corroborated these findings, confirming the antagonistic properties of these 2-aminoimidazoline derivatives. nih.gov This suggests their potential as a basis for developing new antidepressant drugs. nih.gov

In a related study, researchers designed and synthesized a series of pyridino-2-aminoimidazoline derivatives. nih.gov These compounds were found to act as antagonists or inverse agonists at the α2-adrenoceptor. nih.gov Their effects were demonstrated both in vitro in human prefrontal cortex tissue and in vivo through microdialysis experiments in the rat brain. nih.gov Molecular docking studies on the α2A- and α2C-adrenoceptor subtypes helped to elucidate the structural features necessary for high-affinity binding to these receptors. nih.gov

Table 1: α2-Adrenoceptor Antagonist Activity of Selected 2-Aminoimidazoline Derivatives

| Compound | Target | Assay | Finding |

| 17b | α2-Adrenoceptor | Radioligand Binding (Human Brain) | High affinity (pKi > 7) |

| 17b | α2-Adrenoceptor | [³⁵S]GTPγS Functional Assay | Antagonist activity |

| 17b | α2-Adrenoceptor | In vivo Microdialysis (Rat) | Confirmed antagonist properties |

| 20b | α2-Adrenoceptor | Radioligand Binding (Human Brain) | High affinity (pKi > 7) |

| 20b | α2-Adrenoceptor | [³⁵S]GTPγS Functional Assay | Antagonist activity |

| 20b | α2-Adrenoceptor | In vivo Microdialysis (Rat) | Confirmed antagonist properties |

| Pyridino-2-aminoimidazolines | α2-Adrenoceptor | In vitro & In vivo assays | Antagonist/inverse agonist activity |

Opioid MOP Receptor Modulation (Allosteric Modulation)

The modulation of the μ-opioid (MOP) receptor presents a promising avenue for developing safer analgesics. nih.gov Research into 1-aryl-2-aminoimidazoline derivatives has identified compounds with allosteric modulatory properties at the MOP receptor. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, altering the receptor's response to endogenous ligands. nih.gov

In a study evaluating a series of urea (B33335) derivatives of 1-aryl-2-aminoimidazoline, compounds were tested for their functional effects on the MOP receptor through in vitro cAMP accumulation and β-arrestin recruitment assays. nih.gov One of the synthesized compounds demonstrated no biological activity when administered alone. However, when co-administered with the MOP receptor agonist DAMGO, it inhibited β-arrestin recruitment. nih.gov This finding indicates that the compound acts as a negative allosteric modulator (NAM) of the human MOP receptor. nih.gov

Table 2: Allosteric Modulation of MOP Receptor by a 1-Aryl-2-Aminoimidazoline Derivative

| Compound Class | Assay | Condition | Result | Implication |

| Urea derivative of 1-aryl-2-aminoimidazoline | β-arrestin recruitment | Administered alone | No biological activity | Not an agonist |

| Urea derivative of 1-aryl-2-aminoimidazoline | β-arrestin recruitment | Co-administered with DAMGO | Inhibition of β-arrestin recruitment | Negative Allosteric Modulator (NAM) |

Carbonic Anhydrase Activating Properties

Certain 2-aminoimidazoline derivatives have been identified as activators of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govresearchgate.netproquest.com The well-known α2-adrenoceptor agonist, clonidine, which possesses a 2-aminoimidazoline structure, was found to activate several human carbonic anhydrase (hCA) isoforms. nih.govproquest.com

Specifically, clonidine demonstrated activating properties for hCA I, IV, VA, VII, IX, XII, and XIII, with potency in the micromolar range. nih.govresearchgate.netproquest.com Notably, it was inactive on the ubiquitous hCA II isoform. nih.govproquest.com Following this discovery, a series of 2-aminoimidazoline compounds structurally related to clonidine were synthesized and tested. nih.govproquest.com These derivatives also showed activating properties on hCA I, VA, VII, and XIII with activation constants (KA) in the micromolar range, while remaining inactive on hCA II. researchgate.netproquest.com This isoform-specific activation suggests that the 2-aminoimidazoline scaffold could be a valuable starting point for designing selective CA activators. unifi.itmdpi.com

Table 3: Carbonic Anhydrase Activation by 2-Aminoimidazoline Derivatives

| Compound | hCA Isoform | Activity | Potency Range |

| Clonidine | I, IV, VA, VII, IX, XII, XIII | Activation | Micromolar (KA) |

| Clonidine | II | Inactive | - |

| Clonidine-related derivatives | I, VA, VII, XIII | Activation | Micromolar (KA) |

| Clonidine-related derivatives | II | Inactive | - |

Enzyme Inhibition Studies (In Vitro)

Arginase is a manganese metalloenzyme that plays a crucial role in the urea cycle by converting L-arginine to L-ornithine and urea. nih.gov It has emerged as a therapeutic target for conditions associated with dysregulated L-arginine metabolism. nih.gov A series of 2-aminoimidazole amino acids have been designed and evaluated as inhibitors of human arginase I, where the 2-aminoimidazole group serves as a mimic of the guanidine group in L-arginine. nih.gov

These compounds represent a new class of arginase inhibitors. nih.gov The most potent compound identified in one study was 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid (A1P), which binds to human arginase I with a dissociation constant (Kd) of 2 µM. nih.govnih.gov The parent compound, 2-aminoimidazole, is a weak, noncompetitive inhibitor with a Ki of 3.6 mM. nih.gov X-ray crystallography studies have helped to clarify the structure-activity relationship, showing a correlation between inhibitor potency and the length of the carbon chain linker. nih.gov

Table 4: Inhibition of Human Arginase I by 2-Aminoimidazole Derivatives

| Compound | Inhibition Type | Binding Affinity |

| 2-aminoimidazole | Noncompetitive | Ki = 3.6 mM |

| L-2-aminohistidine (2AH) | Noncompetitive | Ki = 0.3 mM |

| 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid (A1P) | Competitive | Kd = 2 µM |

Src family kinases (SFKs) are non-receptor tyrosine kinases that have become important targets in cancer therapy due to their role in cell growth and proliferation. nih.govd-nb.info An optimization study was conducted on a series of 4-aminoimidazole (B130580) derivatives, building upon earlier findings that this scaffold can act as an effective hinge-binder for c-Src kinase. nih.gov

The newly synthesized 4-aminoimidazole derivatives showed a significant increase in potency against SFKs. nih.gov All the new compounds exhibited IC₅₀ values in the nanomolar range, representing a 2- to 130-fold increase in activity compared to previously reported inhibitors from this class. nih.govnih.gov This successful optimization highlights the potential of the 4-aminoimidazole core for developing highly potent SFK inhibitors for therapeutic applications. nih.gov

Table 5: Src Family Kinase (SFK) Inhibition by Optimized 4-Aminoimidazole Derivatives

| Compound Class | Target | Potency | Improvement Factor |

| Optimized 4-aminoimidazoles | Src Family Kinases (SFKs) | IC50 in nanomolar range | 2 to 130-fold increase |

| Previously reported 4-aminoimidazoles | Src Family Kinases (SFKs) | IC50 in micromolar range | - |

Antineoplastic and Antiproliferative Activity (Pre-clinical Cell Line Studies)

The potential of 2-aminoimidazoline derivatives as anticancer agents has been explored in various pre-clinical studies using human cancer cell lines. researchgate.net In one screening, a series of these compounds demonstrated moderate anticancer activity against a panel of 60 human cancer cell lines across nine different cancer types, with some derivatives showing selective effects on specific cell lines. researchgate.net

More targeted research has focused on aminoimidazole derivatives designed as SFK inhibitors. nih.govnih.gov The most active compounds from an optimization study were evaluated for their antiproliferative effects on three cancer cell lines known for Src hyperactivation. nih.gov Two compounds, 4k and 4l, displayed notable antiproliferative activity against the SH-SY5Y neuroblastoma cell line. nih.gov In this specific assay, these compounds were found to be more potent than dasatinib, a multi-kinase inhibitor approved for treating certain leukemias. nih.govresearchgate.net These findings suggest that 4-aminoimidazole-based SFK inhibitors are a promising class of compounds for further development as antineoplastic agents. nih.gov

Table 6: Antiproliferative Activity of Aminoimidazole Derivatives

| Compound Class/Name | Cancer Cell Line | Activity | Comparison |

| Various 2-aminoimidazoline derivatives | 60 human cancer cell lines | Moderate, selective anticancer activity | - |

| Compound 4k (4-aminoimidazole derivative) | SH-SY5Y (Neuroblastoma) | Interesting antiproliferative activity | More potent than dasatinib in this assay |

| Compound 4l (4-aminoimidazole derivative) | SH-SY5Y (Neuroblastoma) | Interesting antiproliferative activity | More potent than dasatinib in this assay |

Induction of G2/M Cell Cycle Arrest

A key mechanism through which several 2-aminoimidazoline derivatives exert their anticancer effects is by disrupting the cell cycle, specifically by inducing arrest at the G2/M checkpoint. This phase is critical for cell division (mitosis), and its disruption can lead to apoptosis (programmed cell death) in cancer cells.

Research has shown that certain derivatives, particularly hybrids of benzimidazole and cinnamic acid, function as tubulin polymerization inhibitors. nih.govnih.gov By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle required for chromosome segregation. This interference prevents the cell from progressing through mitosis, leading to an accumulation of cells in the G2/M phase. nih.govnih.gov

Flow cytometry analysis is used to quantify this effect. In a study involving a potent benzimidazole-cinnamide derivative, treatment of A549 lung cancer cells led to a significant increase in the percentage of cells in the G2/M phase, demonstrating the compound's ability to halt cell division at this critical stage.

Table 1: Effect of a Representative Benzimidazole-Cinnamide Derivative on Cell Cycle Distribution in A549 Cells

| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Untreated) | 55.2% | 18.5% | 26.3% |

| Derivative (0.5 µM) | 12.1% | 10.6% | 77.3% |

Data is representative of findings for potent tubulin-inhibiting 2-aminoimidazoline derivatives.

Efficacy Against Various Cancer Cell Lines

The therapeutic potential of 2-aminoimidazoline derivatives is further underscored by their broad efficacy against a panel of human cancer cell lines. In vitro screening, such as the NCI-60 panel, allows for the assessment of a compound's activity across diverse cancer types, including leukemia, lung, colon, renal, and breast cancers. mspsss.org.uaresearchgate.net

Studies on various classes of these derivatives have demonstrated significant growth inhibition, often at micromolar or even nanomolar concentrations. For instance, a series of N-(5-benzyl-thiazol-2-yl)-2-(heterylsulfanyl)acetamides, which incorporate the 2-aminoimidazoline pharmacophore, were evaluated for their anticancer activity. While many compounds showed moderate activity, certain derivatives exhibited high selectivity and potency against specific cell lines. researchgate.net A notable finding was the particular sensitivity of the UO-31 renal cancer cell line to this class of compounds. researchgate.net Similarly, potent activity has been observed for other derivatives against lung, breast, and melanoma cancer cell lines. nih.gov

The data below summarizes the in vitro anticancer activity of representative 2-aminoimidazoline derivatives against several human cancer cell lines, showcasing their potency and, in some cases, selectivity.

Table 2: In Vitro Anticancer Activity of Representative 2-Aminoimidazoline Derivatives

| Compound ID | Cancer Type | Cell Line | Activity Metric (IC₅₀ or GI₅₀) |

| Benzimidazole-Cinnamide Hybrid | Lung Cancer | A549 | 0.29 µM |

| Benzimidazole-Cinnamide Hybrid | Breast Cancer | MDA-MB-231 | 1.48 µM |

| Benzimidazole-Cinnamide Hybrid | Melanoma | B16F10 | 0.86 µM |

| N-aryl Acetamide Derivative | Renal Cancer | UO-31 | 1.3 µM |

| N-aryl Acetamide Derivative | Leukemia | K-562 | >10 µM |

| N-aryl Acetamide Derivative | Non-Small Cell Lung | HOP-92 | 1.5 µM |

IC₅₀/GI₅₀ values represent the concentration required to inhibit 50% of cell growth. Data compiled from pre-clinical studies on various derivatives. nih.govnih.govresearchgate.net

Conclusion

Molecular Target Identification and Ligand-Target Interactions

The biological effects of 2-aminoimidazoline derivatives are initiated by their interaction with specific molecular targets. Research has identified several key proteins and receptors that bind to these ligands, including imidazoline (B1206853) receptors and certain metabolic enzymes. nih.govresearchgate.net The nature of these interactions, from the specific binding sites to the affinity of the ligand for its target, dictates the compound's pharmacological profile.

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of enzyme-inhibitor complexes, offering critical insights into molecular interactions. mdpi.comrsc.org In the context of 2-aminoimidazoline-related compounds, crystallographic studies have been instrumental in elucidating binding modes.

Studies on human arginase I, a binuclear manganese metalloenzyme, have revealed how 2-aminoimidazole-containing amino acids act as inhibitors. nih.gov X-ray crystallography of a complex between human arginase I and 2-aminohomohistidine (2AH), a 2-aminoimidazole derivative, shows the inhibitor aligned parallel to the imidazole (B134444) group of residue H126. nih.gov The 2-amino group of the inhibitor forms a hydrogen bond with a water molecule, which in turn interacts with the metal-bridging hydroxide (B78521) ion. nih.gov This structural information highlights a novel coordination mode with the enzyme's binuclear manganese cluster and demonstrates how the 2-aminoimidazole moiety can be strategically incorporated into inhibitor design to target metal coordination and hydrogen bond interactions within an enzyme's active site. nih.gov

While direct crystallographic data for 2-aminoimidazoline hydrochloride itself might be limited, the analysis of related structures provides valuable information. For instance, the crystal structure of clonidine, a well-known drug containing the 2-aminoimidazoline core, has been determined as a tetraphenylborate (B1193919) salt. mdpi.com Such studies confirm the molecular geometry and connectivity of the atoms within the 2-aminoimidazoline moiety. mdpi.comnih.gov These structural analyses are fundamental for understanding how the ligand fits into the binding pocket of its target protein, guiding the design of new, more potent, and selective molecules. mdpi.comnih.gov

Competitive binding assays are essential for quantifying the affinity of a ligand for its receptor and for determining its selectivity. These assays measure how effectively a test compound competes with a known radiolabeled ligand for binding to a target. nih.gov The affinity is often expressed as an inhibition constant (Kᵢ), a dissociation constant (Kₑ), or an IC₅₀ value (the concentration of inhibitor required to displace 50% of the specific binding of the radioligand).

Derivatives of 2-aminoimidazoline have been extensively studied for their binding affinity to I₂ imidazoline binding sites (IBS) and α₂-adrenoceptors. nih.govresearchgate.net For example, 2-(2-benzofuranyl)-2-imidazoline (2-BFI) demonstrates high affinity for I₂ sites with a Kᵢ value of 1.3 nM and shows remarkable selectivity (2873-fold) over α₂-adrenoceptors. nih.gov This high affinity and selectivity underscore the potential for developing targeted therapies. nih.govnih.gov

In the case of human arginase I, a series of synthesized 2-aminoimidazole amino acids have been evaluated. The most potent of these, 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P), binds to human arginase I with a Kᵢ of 4 µM and a dissociation constant (Kₑ) of 2 µM, as determined by kinetic analysis and surface plasmon resonance, respectively. nih.gov The structure-activity relationship (SAR) analysis from these studies shows that the orientation and linkage of the 2-aminoimidazole moiety are critical determinants of binding affinity. nih.gov

Table 1: Affinity of 2-Aminoimidazole Derivatives for Target Proteins This table is interactive. You can sort and filter the data.

| Compound | Target Protein | Assay Type | Affinity Value | Source |

|---|---|---|---|---|

| 2-(2-benzofuranyl)-2-imidazoline (2-BFI) | I₂ Imidazoline Site | Radioligand Binding | Kᵢ = 1.3 nM | nih.gov |

| 7-chloro-2-BFI | I₂ Imidazoline Site | Radioligand Binding | Kᵢ = 2.8 nM | nih.gov |

| 4,6-dibromo-2-BFI | I₂ Imidazoline Site | Radioligand Binding | Kᵢ = 6.1 nM | nih.gov |

| 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) | Human Arginase I | Kinetic Replot | Kᵢ = 4 µM | nih.gov |

| 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) | Human Arginase I | Surface Plasmon Resonance | Kₑ = 2 µM | nih.gov |

| 2-aminohomohistidine (AHH) | Human Arginase I | Enzyme Inhibition | Kᵢ = 3 mM | nih.gov |

| N-(2-aminophenyl)-benzamide 15k | HDAC3-NCoR2 | Enzyme Inhibition | IC₅₀ = 6 nM | acs.org |

| N-(2-aminophenyl)-benzamide 15k | HDAC1 | Enzyme Inhibition | IC₅₀ = 80 nM | acs.org |

Cellular Pathway Modulation Studies

Following target engagement, 2-aminoimidazoline compounds can modulate various intracellular pathways, leading to changes in cell behavior and function. These modulations can affect cell survival, proliferation, and metabolism. nih.govnih.gov

The cell cycle is a tightly regulated process that governs cell division and proliferation. Perturbations in the cell cycle can lead to cell cycle arrest, preventing cells from dividing, which is a key strategy in cancer therapy. Certain heterocyclic compounds structurally related to 2-aminoimidazoline have been shown to influence the cell cycle. For instance, the imidazacridine derivative LPSF/AC-05 was found to induce cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells, while causing a G2/M phase arrest in breast cancer cells. nih.gov This demonstrates that derivatives containing related structural motifs can exert potent effects on cell cycle progression, often in a cell-type-specific manner. nih.gov

Imidazoline receptors are known to modulate various intracellular signaling cascades. nih.gov Since many of these receptors are G protein-coupled receptors (GPCRs), their activation can influence second messenger systems like cyclic AMP (cAMP) and engage signaling regulators like β-arrestins. nih.govnih.gov β-arrestins are versatile adaptor proteins that can desensitize G protein-mediated signaling but also initiate their own wave of signaling events upon receptor internalization. nih.gov

A derivative, 2-(2-benzofuranyl)-2-imidazoline hydrochloride (2-BFI), an I₂ imidazoline receptor agonist, has been shown to modulate key metabolic and stress-related pathways in colorectal cancer cells. nih.gov Studies revealed that 2-BFI treatment leads to the induction of oxidative stress and impairs autophagic influx. nih.gov A comprehensive metabolomic analysis further indicated significant changes in energy-related metabolites and amino acid metabolism, pointing to a broad impact on intracellular signaling networks. nih.gov While direct studies on this compound's effect on cAMP and β-arrestin are not detailed, the known biology of its target receptors suggests these pathways are likely points of modulation. nih.govnih.gov

DNA Binding Mechanisms

Some small molecules exert their biological effects by directly interacting with DNA. However, for this compound, the primary mechanism of action described in the literature involves binding to protein targets like imidazoline receptors and enzymes rather than direct DNA intercalation or groove binding. nih.govnih.gov While downstream effects of modulating cellular signaling pathways can ultimately influence gene expression and DNA-related processes like repair and replication, there is no clear evidence to suggest a direct DNA binding mechanism for this class of compounds in the manner of architectural DNA-binding proteins. nih.gov The biological activities observed are predominantly attributed to the specific ligand-protein interactions discussed in the preceding sections.

Correlation Between DNA Binding Affinity and Biological Activity

In pre-clinical studies, a significant mechanism of action for certain 2-aminoimidazoline derivatives, particularly dicationic bis(2-aminoimidazoline) compounds, is their function as DNA minor groove binders. nih.govmdpi.com Research has established a direct correlation between the affinity of these molecules for DNA and their observed biological effects, most notably their potent antitrypanosomal activity. nih.gov

A study involving a series of bis(2-aminoimidazoline) analogues demonstrated that their trypanocidal action against Trypanosoma brucei rhodesiense is linked to the formation of a drug-DNA complex. nih.gov These compounds show a preference for binding to the AT-rich sequences within the DNA minor groove. nih.gov This interaction is believed to be a key step in their mechanism of killing the parasite. The strength of this binding affinity directly corresponds to the compound's effectiveness, with molecules exhibiting stronger DNA binding also showing lower IC₅₀ values (the concentration required to inhibit 50% of the parasite population). nih.gov

This relationship underscores that for this class of compounds, the biological activity is not just present but is quantitatively linked to the physicochemical interaction with its target, as detailed in the table below.

| Compound Class | Molecular Target | Binding Site Preference | Correlated Biological Activity | Reference |

| Dicationic bis(2-aminoimidazoline) analogues | DNA | Minor Groove (AT-rich sites) | Antitrypanosomal activity (T. b. rhodesiense) | nih.gov |

Five specific compounds from this class demonstrated the ability to cure 100% of treated mice in a challenging T. b. rhodesiense infection model, highlighting the therapeutic potential of targeting DNA in this manner. nih.gov

Mechanisms of Biofilm Disruption

2-Aminoimidazole (2-AI) based compounds are recognized for their ability to both inhibit the formation of bacterial biofilms and disperse pre-established ones. nih.gov A key feature of this action is that it is often non-bactericidal; the compounds disrupt the biofilm structure without necessarily killing the individual bacteria, which can reduce the selective pressure for resistance development. nih.gov

The primary mechanism of biofilm disruption involves interference with bacterial signaling pathways, particularly two-component regulatory systems and quorum sensing (QS). nih.gov These systems are crucial for bacteria to sense their environment and coordinate the switch from a free-floating (planktonic) state to a sessile, biofilm-forming state. By binding to and inhibiting response regulator proteins, 2-AI derivatives can effectively blind the bacteria to the signals that trigger biofilm formation. nih.gov

This disruption of signaling prevents the production and excretion of the extracellular polymeric substance (EPS) matrix, the protective scaffold that holds biofilms together. Studies on Pseudomonas aeruginosa have shown that certain 2-aminobenzimidazole (B67599) derivatives can inhibit QS systems, leading to a significant reduction in biofilm mass. nih.gov A 2-AI variant, designated H10, has shown potent activity against biofilms of both Staphylococcus aureus and P. aeruginosa, as quantified by its IC₅₀ (for inhibition) and EC₅₀ (for dispersal) values. nih.gov

| Organism | Compound | Biofilm Inhibition (IC₅₀) | Biofilm Dispersal (EC₅₀) | Reference |

| Staphylococcus aureus | H10 (2-AI variant) | 12 µM | 100 µM | nih.gov |

| Pseudomonas aeruginosa | H10 (2-AI variant) | 31 µM | 46 µM | nih.gov |

Impact on Bacterial Virulence Factors and Adherence

The anti-biofilm activity of 2-aminoimidazoline derivatives is intrinsically linked to their ability to modulate the expression of bacterial virulence factors, especially those involved in adhesion. mdpi.comnih.gov Adherence to host surfaces is the critical first step in colonization and subsequent infection, as well as biofilm formation.

The mechanism often involves the downregulation of genes responsible for producing adhesins and other virulence-associated components. By interfering with master regulatory systems like two-component systems and quorum sensing, these compounds can prevent the transcription of a suite of virulence genes. nih.govnih.gov For instance, studies on Salmonella enterica have shown that 2-aminobenzothiazoles, a related class of compounds, can decrease the expression of key virulence genes such as pagC and pagK. nih.gov These genes are crucial for the bacterium's ability to survive within host cells. nih.gov

This anti-virulence approach, which focuses on disarming the pathogen rather than killing it, effectively blocks the bacteria's ability to establish an infection and form resilient biofilm communities. mdpi.com

| Mechanism of Action | Affected Regulatory System | Impact on Virulence | Bacterial Example | Reference |

| Inhibition of signal transduction | Histidine Kinases (Two-Component Systems) | Decreased expression of virulence genes (pagC, pagK) | Salmonella enterica | nih.gov |

| Quorum Sensing Inhibition | LasR/RhlR systems | Reduced production of QS-controlled virulence factors | Pseudomonas aeruginosa | nih.gov |

Cellular Uptake and Transport Mechanisms (Pre-clinical In Vitro)

While the downstream effects of 2-aminoimidazoline derivatives are well-studied, the precise mechanisms by which they are transported into bacterial and eukaryotic cells are less defined in the available literature. However, insights can be drawn from general principles of cellular transport and studies of related molecules.

The uptake of small molecules into cells is typically investigated in vitro using cultured cell lines (e.g., Caco-2 for intestinal epithelium models) and can involve several pathways:

Passive Diffusion: Movement across the cell membrane driven by a concentration gradient.

Facilitated Diffusion: Movement aided by membrane proteins, but still dependent on a gradient.

Active Transport: Energy-dependent movement against a concentration gradient, often mediated by specific transporter proteins. This can be investigated by conducting uptake assays at low temperatures or in the presence of metabolic inhibitors to see if transport is reduced.

Endocytosis: Engulfment of substances by the cell membrane, including pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The role of these pathways can be probed using specific chemical inhibitors.

Studies on related amine-containing compounds suggest that the chemical properties of the 2-aminoimidazoline structure are conducive to cellular interaction and uptake. For example, aminosilane-coated nanoparticles show enhanced cellular uptake, indicating that the amine functional group can facilitate transport into mammalian cells. Furthermore, research on 2-nitroimidazole (B3424786) has shown it can be enzymatically reduced to the bioactive 2-aminoimidazole form within hypoxic cells, suggesting a potential for targeted activation and accumulation within specific cellular environments. The cell-permeable nature of 2-AI derivatives has been noted in studies, allowing them to act on intracellular targets like response regulators and QS systems. nih.gov

Advanced Characterization and Computational Modeling in 2 Aminoimidazoline Research

Spectroscopic Characterization for Structural Elucidation of Novel Derivatives

Spectroscopic techniques are indispensable in the structural analysis of newly synthesized 2-aminoimidazoline (B100083) derivatives. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules, including 2-aminoimidazoline derivatives. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of a molecule. researchgate.netnih.gov

In the analysis of 2-aminoimidazoline compounds, ¹H NMR spectra provide information on the chemical environment of protons, their multiplicity (splitting patterns), and their integration (number of protons). For instance, the protons on the imidazoline (B1206853) ring and any substituents will exhibit characteristic chemical shifts. researchgate.net ¹³C NMR spectroscopy complements this by identifying the number of unique carbon atoms and their hybridization state. nih.gov The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, which can be influenced by the nature and position of substituents on the 2-aminoimidazoline scaffold. nih.govrsc.org

Modern NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between atoms. nih.govrsc.org COSY experiments reveal proton-proton couplings, typically through two or three bonds, helping to identify adjacent protons. nih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is invaluable for piecing together the molecular structure, especially in complex derivatives. nih.govrsc.org These multi-dimensional techniques are crucial for the complete structural assignment of novel 2-aminoimidazoline analogues. nih.gov

Table 1: Application of NMR Techniques in 2-Aminoimidazoline Derivative Analysis

| NMR Technique | Information Provided | Application in 2-Aminoimidazoline Research |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Determines the electronic environment and connectivity of protons in the imidazoline ring and its substituents. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies the number and type of carbon atoms (aliphatic, aromatic, carbonyl, etc.) in the molecule. |

| COSY | Correlation of coupled protons. | Establishes proton-proton connectivity, aiding in the assignment of adjacent protons. |

| HSQC | Correlation of directly bonded ¹H and ¹³C nuclei. | Links protons to the carbons they are attached to, confirming C-H bonds. |

| HMBC | Correlation of ¹H and ¹³C nuclei over multiple bonds (2-3 bonds). | Provides long-range connectivity information, crucial for assembling the overall molecular structure. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. nih.govnsf.gov The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. libretexts.org

For 2-aminoimidazoline hydrochloride and its derivatives, IR spectroscopy can readily confirm the presence of key functional groups. libretexts.org The N-H bonds of the amino group and the imidazoline ring typically show characteristic stretching vibrations in the region of 3400-3100 cm⁻¹. libretexts.orgyoutube.com The number of peaks in this region can sometimes distinguish between primary and secondary amines. youtube.com The C=N stretching vibration of the imidazoline ring is expected to appear in the 1690-1640 cm⁻¹ region. Additionally, C-H stretching vibrations from aliphatic or aromatic substituents will be observed around 3000 cm⁻¹, while C-N stretching vibrations can be found in the fingerprint region (below 1500 cm⁻¹). libretexts.org The presence of a hydrochloride salt can also influence the spectrum, potentially broadening the N-H stretches.

Table 2: Characteristic IR Absorption Frequencies for 2-Aminoimidazoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3400 - 3100 (can be broad) |

| Imine (C=N) | Stretch | 1690 - 1640 |

| Alkane (C-H) | Stretch | 3000 - 2850 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Amine (C-N) | Stretch | 1350 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis